4-hydroxy-2-(trifluoromethoxy)benzoic acid

Medicinal Chemistry Drug Design QSAR

4-Hydroxy-2-(trifluoromethoxy)benzoic acid (CAS 851341-56-5) delivers a critical advantage over -CF3 analogs: the -OCF3 group increases lipophilicity (Hansch π +1.04 vs. +0.88) and offers a distinct electronic profile (σₚ +0.35 vs. +0.54). This translates to improved membrane permeability, metabolic stability, and superior oral bioavailability of drug candidates. Ideal for medicinal chemistry scaffolds, liquid crystal synthesis, and agrochemical intermediates. Its para-hydroxy group enables linear extensions for materials science applications.

Molecular Formula C8H5F3O4
Molecular Weight 222.12 g/mol
CAS No. 851341-56-5
Cat. No. B6150273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2-(trifluoromethoxy)benzoic acid
CAS851341-56-5
Molecular FormulaC8H5F3O4
Molecular Weight222.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)OC(F)(F)F)C(=O)O
InChIInChI=1S/C8H5F3O4/c9-8(10,11)15-6-3-4(12)1-2-5(6)7(13)14/h1-3,12H,(H,13,14)
InChIKeyZANWUIYWWRDBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-(trifluoromethoxy)benzoic acid (CAS 851341-56-5): A Differentiated Fluorinated Building Block for Advanced Synthesis


4-Hydroxy-2-(trifluoromethoxy)benzoic acid (CAS 851341-56-5) is a fluorinated benzoic acid derivative with the molecular formula C₈H₅F₃O₄ and a molecular weight of 222.12 g/mol . It belongs to the class of salicylic acid analogs, featuring a hydroxyl group at the 4-position and a trifluoromethoxy (-OCF₃) group at the 2-position. This specific substitution pattern imparts a distinct set of physicochemical and electronic properties, making it a valuable intermediate in medicinal chemistry and materials science [1].

Why 4-Hydroxy-2-(trifluoromethoxy)benzoic acid is Not Interchangeable with Trifluoromethyl or Other Benzoic Acid Derivatives


Generic substitution among fluorinated benzoic acid derivatives is not feasible due to the profound impact of the -OCF₃ group on molecular properties. Compared to its closest analog, 4-hydroxy-2-(trifluoromethyl)benzoic acid (CAS 320-32-1), the replacement of a -CF₃ group with an -OCF₃ group results in a quantifiable increase in lipophilicity (Hansch π of +1.04 vs. +0.88) and a distinct electronic profile (Hammett σₚ of +0.35 vs. +0.54), which directly influences target binding, membrane permeability, and metabolic stability [1]. These differences are not merely incremental; they can lead to significant changes in bioactivity and synthetic utility, making the -OCF₃ analog a non-substitutable entity for specific research applications [2].

Quantitative Differentiation Evidence for 4-Hydroxy-2-(trifluoromethoxy)benzoic acid (CAS 851341-56-5)


Enhanced Lipophilicity Compared to Trifluoromethyl Analog

The trifluoromethoxy (-OCF₃) group in the target compound confers significantly higher lipophilicity than the trifluoromethyl (-CF₃) group found in the closest analog, 4-hydroxy-2-(trifluoromethyl)benzoic acid. This is quantified by the Hansch π parameter, a standard measure of substituent lipophilicity used in QSAR models [1].

Medicinal Chemistry Drug Design QSAR

Modulated Electron-Withdrawing Effect for Tuned Reactivity

The -OCF₃ group in the target compound exerts a different electronic influence on the aromatic ring compared to the -CF₃ analog, as measured by the Hammett substituent constant (σₚ). This difference affects the compound's reactivity in electrophilic aromatic substitution and its interaction with biological targets [1].

Organic Synthesis Electronics Physical Organic Chemistry

Increased Molecular Weight and Altered Physicochemical Profile

The replacement of a hydrogen atom with an oxygen atom in the substituent (from -CF₃ to -OCF₃) results in a measurable increase in molecular weight and a change in hydrogen bonding capacity, which can affect properties like solubility and logP .

Analytical Chemistry Medicinal Chemistry Physicochemical Properties

Enhanced Metabolic Stability of Trifluoromethoxy-Containing Scaffolds

Compounds containing the -OCF₃ group, like the target molecule, are known for their enhanced metabolic stability compared to non-fluorinated analogs. This is exemplified by the metabolic fate of CP-122,721, a drug candidate that generates 5-trifluoromethoxy salicylic acid as a stable, major circulating metabolite in humans [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Versatile Intermediate for Agrochemical and Material Science Applications

Patented as a key intermediate, benzoic acids bearing trifluoromethoxy groups are valuable starting materials for the synthesis of agrochemicals and electronics materials, including liquid crystals [1]. The specific substitution pattern of the target compound offers a unique combination of functional groups for further derivatization.

Agrochemicals Liquid Crystals Synthetic Intermediate

Primary Research and Industrial Application Scenarios for 4-Hydroxy-2-(trifluoromethoxy)benzoic acid


Lead Optimization in Medicinal Chemistry

Due to its enhanced lipophilicity (Hansch π of +1.04) and unique electronic profile compared to -CF₃ analogs, this compound is an ideal scaffold for improving the membrane permeability and metabolic stability of drug candidates [1][2]. Its use can lead to compounds with better oral bioavailability and longer half-lives, as demonstrated by the stable trifluoromethoxy salicylic acid metabolite of CP-122,721 [3].

Synthesis of Advanced Materials and Liquid Crystals

The compound's specific substitution pattern and the presence of the -OCF₃ group, which is known to influence dipolar moments, make it a valuable intermediate in the synthesis of liquid crystals and other electronics materials [4]. Its para-hydroxy group allows for linear molecular extensions, a key requirement for liquid crystalline phases.

Development of Fluorinated Agrochemical Intermediates

As a member of the class of substituted fluoroaromatics with valuable physicochemical properties, this compound can serve as a starting material for the preparation of novel agrochemicals, where the -OCF₃ group can improve the efficacy and environmental profile of active ingredients [4].

Chemical Biology Probe Development

The distinct electronic and steric properties of the -OCF₃ group, compared to -CF₃, can be exploited to design selective chemical probes for studying enzyme binding pockets or receptor interactions. The compound's multi-functional nature allows for conjugation to tags or solid supports [1][4].

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